molecular formula C20H18 B6331302 1,2-Bisindenylethane CAS No. 15721-07-0

1,2-Bisindenylethane

Cat. No.: B6331302
CAS No.: 15721-07-0
M. Wt: 258.4 g/mol
InChI Key: CTWJQOQFTNPBCX-UHFFFAOYSA-N
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Description

1,2-Bisindenylethane is an organic compound with the molecular formula C20H18. It is a derivative of indene, featuring two indenyl groups connected by an ethane bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Bisindenylethane can be synthesized through several methods. One common approach involves the reaction of indene with ethylene in the presence of a catalyst. The process typically requires high temperatures and pressures to facilitate the formation of the ethane bridge between the indenyl groups .

Industrial Production Methods: Industrial production of this compound often involves the use of specialized reactors that can maintain the necessary conditions for the reaction. Catalysts such as palladium or nickel are commonly used to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1,2-Bisindenylethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups into the indenyl rings .

Mechanism of Action

The mechanism by which 1,2-Bisindenylethane exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to metal centers in catalysts, facilitating various chemical reactions. Its unique structure allows it to participate in complex formation and electron transfer processes, which are crucial for its catalytic activity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[2-(1H-inden-1-yl)ethyl]-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18/c1-3-7-19-15(5-1)9-11-17(19)13-14-18-12-10-16-6-2-4-8-20(16)18/h1-12,17-18H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTWJQOQFTNPBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(C=CC2=C1)CCC3C=CC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369860, DTXSID501312944
Record name 1,2-bisindenylethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(1-indenyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15721-07-0, 136946-81-1
Record name 1,2-Bis(1-indenyl)ethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15721-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-bisindenylethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-Bis(1-indenyl)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501312944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indene, 1,1'-(1,2-ethanediyl)bis
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Synthesis routes and methods I

Procedure details

50.8 g of indene (437 mmol) were dissolved under an inert atmosphere in 500 ml of tetrahydrofuran in a 2-necked 2 l flask and cooled to -78° C. 175 ml of n-butyllithium (2.5 M in hexane, 437.5 mmol) were added dropwise slowly (1 hour). The mixture was allowed to warm again to room temperature and was stirred for a further 4 hours. It was cooled to -78° C., and 40.42 g of 1,2-dibromoethane (215 mmol) dissolved in 100 ml of tetrahydrofuran were added dropwise (within 20 minutes). After the end of the addition, the temperature was taken to 50° C., stirring was continued for 12 hours, and the mixture was then allowed to cool to room temperature, and 20 ml of water were added. The organic phase was dried and the residue was extracted with pentane. Evaporation in vacuum gave 28.65 g of product (yield=51.6%).
Quantity
50.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two
Quantity
40.42 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
51.6%

Synthesis routes and methods II

Procedure details

1,4-bis(phenylsulfonyl)butane (16.9 g, 50.0 mmol) obtained in the above-mentioned (1) was dissolved in tetrahydrofuran (500 ml). After cooling to 0° C., 128 ml (n-butyllithium: 205 mmol) of a hexane solution having an n-butyllithium concentration of 1.6 mol/l was added. After 1 hour, a tetrahydrofuran solution (500 mol) of o-xylene dichloride (17.9 g, 102 mmol) was added to the solution which was being vigorously stirred, followed by stirring at room temperature for 2 hours. Next, the solution was cooled to −78° C., and a tetrahydrofuran solution (250 ml) of lithiumdiisopropylamide prepared from a hexane solution (256 ml) having an n-butyllithium concentration of 1.6 mol/l and diisopropylamine (57.7 ml) was slowly added thereto. After 30 minutes, 5% hydrochloric acid (200 ml) was added at 0C. The solution was extracted with ethyl acetate, and the collected organic layer was dried over anhydrous magnesium sulfate. After concentration under reduced pressure, Soxhlet extraction using hexane was carried out to obtain a desired product. Its yield was 2.0 g, i.e., 15%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
o-xylene dichloride
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
500 mol
Type
reactant
Reaction Step Two
Quantity
128 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
57.7 mL
Type
reactant
Reaction Step Five
Quantity
200 mL
Type
reactant
Reaction Step Six
[Compound]
Name
0C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
500 mL
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
250 mL
Type
reactant
Reaction Step Eight
Quantity
256 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

Into a 2 liter two-necked round-bottomed flask, 50 g of indene (437 mmol) were dissolved under inert atmosphere with 500 ml of tetrahydrofuran and were cooled to −78°C. By slow dropping (1 hour) 175 ml of n-butyllithium (2.5M in hexane, 437.5 mmol) were added. The mixture was allowed to heat up to room temperature and was kept under stirring for 4 hours. It was cooled to −78° C. and 40.42 g of dibromoethane (215 mmol) dissolved in 100 ml of tetrahydrofuran were dropped (within 20 minutes). After the end of the addition, the temperature was raised to 50° C., the whole was kept under stirring for 12 hours, then was cooled down to room temperature and 20 ml of water were added. The organic phase was dried and the residue was extracted with pentane. By evaporation under vacuum 28.65 g of product were obtained (yield=51.6%).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step Two
Quantity
40.42 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Yield
51.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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